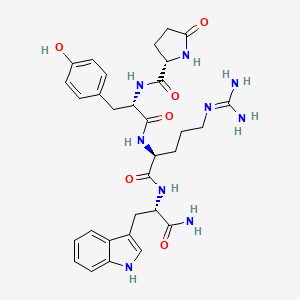
5-Oxo-L-prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Oxo-L-prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide” is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound’s structure suggests it may have significant biochemical and pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-Oxo-L-prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key steps include:
Coupling: Using reagents like HBTU or DIC to activate carboxyl groups.
Deprotection: Removing protecting groups (e.g., Fmoc) with piperidine.
Cleavage: Releasing the peptide from the resin using TFA.
Industrial Production Methods
Industrial production may scale up SPPS or employ liquid-phase peptide synthesis (LPPS) for larger quantities. Automation and optimization of reaction conditions are crucial for efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation at the tryptophan or tyrosine residues.
Reduction: Reduction reactions could target disulfide bonds if present.
Substitution: Amino acid residues may be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Amino acid derivatives, coupling agents like EDC.
Major Products
Oxidation Products: Hydroxylated or oxidized amino acid residues.
Reduction Products: Reduced disulfide bonds.
Substitution Products: Modified peptides with altered amino acid sequences.
科学的研究の応用
Chemistry
Peptide Synthesis: Used as a model compound for developing new synthetic methods.
Catalysis: Investigating catalytic properties in peptide-based reactions.
Biology
Enzyme Inhibition: Studying interactions with enzymes and potential inhibitory effects.
Cell Signaling: Exploring roles in cellular communication and signal transduction.
Medicine
Drug Development: Potential therapeutic applications in targeting specific biological pathways.
Diagnostics: Use in developing diagnostic tools for detecting diseases.
Industry
Biotechnology: Applications in protein engineering and synthetic biology.
Pharmaceuticals: Production of peptide-based drugs and therapeutics.
作用機序
The mechanism of action for “5-Oxo-L-prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide” likely involves interactions with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 5-Oxo-L-prolyl-L-tyrosyl-L-ornithyl-L-tryptophanamide
- 5-Oxo-L-prolyl-L-tyrosyl-N~5~-(methylidene)-L-ornithyl-L-tryptophanamide
Uniqueness
“5-Oxo-L-prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide” stands out due to its unique diaminomethylidene group, which may confer distinct biochemical properties and interactions compared to similar peptides.
特性
CAS番号 |
33526-55-5 |
|---|---|
分子式 |
C31H39N9O6 |
分子量 |
633.7 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C31H39N9O6/c32-27(43)24(15-18-16-36-21-5-2-1-4-20(18)21)39-28(44)22(6-3-13-35-31(33)34)38-30(46)25(14-17-7-9-19(41)10-8-17)40-29(45)23-11-12-26(42)37-23/h1-2,4-5,7-10,16,22-25,36,41H,3,6,11-15H2,(H2,32,43)(H,37,42)(H,38,46)(H,39,44)(H,40,45)(H4,33,34,35)/t22-,23-,24-,25-/m0/s1 |
InChIキー |
PJABUCCVIJULPD-QORCZRPOSA-N |
異性体SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N |
正規SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















